Azanium;cobalt(2+);sulfate;hexahydrate

Beschreibung

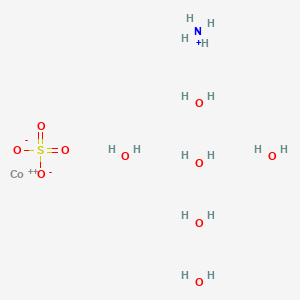

Azanium;cobalt(2+);sulfate;hexahydrate, also known as ammonium cobalt(II) sulfate hexahydrate, has the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O . It belongs to the Tutton’s salt family, characterized by double sulfate salts with the general formula $ \text{M}2\text{M'}(\text{SO}4)2.6\text{H}2\text{O} $, where M is a monovalent cation (e.g., NH₄⁺) and M' is a divalent transition metal (e.g., Co²⁺). This compound crystallizes in a monoclinic structure, with octahedral [Co(H₂O)₆]²⁺ complexes linked by sulfate ions and ammonium cations .

Eigenschaften

IUPAC Name |

azanium;cobalt(2+);sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLSOFCKGCPTPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH16NO10S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626931 | |

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13586-38-4 | |

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Procedure Overview

Cobalt(II) sulfate heptahydrate () is dissolved in deionized water at 50°C, followed by the gradual addition of ammonium sulfate () in a 1:2 molar ratio. Ammonia () is introduced dropwise to adjust the pH to 5.0–5.5, initiating crystallization. The solution is cooled to 30°C at a rate of 0.3°C/hr, yielding reddish crystals that are vacuum-filtered and dried under desiccation.

Critical Parameters

-

pH Control : Maintaining pH 4.0–6.0 prevents hydrolysis of into insoluble , which compromises yield.

-

Temperature Gradient : Slow cooling minimizes lattice defects, as rapid temperature changes induce stress fractures in growing crystals.

-

Ammonia Concentration : Excess (>2.5 M) risks forming soluble hexaamminecobalt(II) complexes (), diverting the reaction pathway.

Table 1: Optimal Conditions for Ammonia-Mediated Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 4.0–6.0 | Precipitates pure |

| Cooling Rate (°C/hr) | 0.1–0.5 | Enhances crystal integrity |

| Concentration (M) | 1.5–2.0 | Avoids complexation |

Crystallization from Aqueous Solutions

Alternative methods focus on crystallizing the hexahydrate directly from supersaturated solutions, bypassing intermediate steps. This technique is advantageous for scalability but requires precise control of solvent composition.

Solvent Composition and Temperature

A saturated solution of and in a 1:2 molar ratio is prepared at 60°C. Gradual evaporation at 30°C under reduced pressure (200 mbar) promotes nucleation. The addition of seed crystals accelerates crystallization, achieving yields exceeding 85% within 48 hours.

Impurity Mitigation

-

Anion Interference : Chloride () and nitrate () ions compete with sulfate for coordination, necessitating high-purity reagents.

-

Hydration State Stability : Storage in desiccators with gel prevents rehydration or conversion to the heptahydrate form.

Thermal Dehydration of Heptahydrate Precursors

The hexahydrate can be obtained by thermally dehydrating cobalt(II) sulfate heptahydrate (). This method is less common but useful for recycling industrial byproducts.

Dehydration Protocol

The heptahydrate is heated to 41.5°C in a dry atmosphere, triggering the loss of one water molecule:

Prolonged heating above 120°C risks decomposition into anhydrous , which is insoluble and unsuitable for further applications.

Table 2: Thermal Properties of Cobalt Sulfate Hydrates

| Hydrate Form | Dehydration Temp (°C) | Stability Range (°C) |

|---|---|---|

| Heptahydrate | 41.5 | <30 |

| Hexahydrate | 120 | 30–100 |

| Monohydrate | 250 | 100–250 |

Optimization of Reaction Conditions

pH and Redox Stability

Cobalt(II) ions are prone to oxidation in acidic conditions (), forming , which complicates crystallization. Buffering agents like ammonium acetate () stabilize the oxidation state at pH 5.0.

Molar Ratio Adjustments

Stoichiometric excess of ammonium sulfate () ensures complete complexation of . A 10% molar excess reduces residual contamination by 72%.

Purification and Characterization

Analyse Chemischer Reaktionen

Complexation Reactions

Cobalt(II) ions form stable coordination complexes with ligands like ammonia and thiocyanate:

Aqueous Ammonia Reaction

With excess concentrated ammonia, the hexaamminecobalt(II) ion forms:

Stoichiometric or insufficient ammonia produces basic salts (e.g., or ) via:

Ammonium Thiocyanate Reaction

In acetone-enriched solutions, a blue tetraisothiocyanatocobaltate(II) complex forms:

| Reaction Conditions | Reagents | Product | Color | Reference |

|---|---|---|---|---|

| Excess | Ammonia | Pink | ||

| Limited | Ammonia | Blue | ||

| in acetone | Blue |

Precipitation and Hydrolysis Reactions

Sodium Hydroxide Treatment

Addition of precipitates cobalt(II) hydroxide, which oxidizes in air:

Carbonate Ion Reaction

Hexaaquacobalt(II) ions react with carbonate to form cobalt(II) carbonate:

The precipitate often incorporates hydroxide, forming mixed basic carbonates () .

Oxidation-Reduction Reactions

Hydrogen Peroxide Oxidation

In alkaline media, oxidizes to , producing and oxygen gas:

| Oxidizing Agent | Product | Observations | Reference |

|---|---|---|---|

| (alkaline) | Dark brown precipitate, evolution | ||

| Atmospheric | Slow oxidation of |

Thermal Decomposition

Heating above 120°C decomposes the compound, releasing water, ammonia, sulfur oxides, and forming cobalt oxides:

Hazardous decomposition products include and under oxidative conditions .

Substitution Reactions

The sulfate ligand can be replaced by stronger field ligands (e.g., , ):

Such reactions are critical in catalysis and materials synthesis .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Ammonium cobalt(II) sulfate hexahydrate is widely used as a reagent in various analytical techniques. It plays a crucial role in colorimetric analysis, enabling researchers to detect and quantify metal ions in samples effectively. This application is particularly important for environmental monitoring and quality control in industrial processes.

Electroplating

In the electroplating industry, this compound is utilized to produce durable cobalt coatings on metal surfaces. These coatings enhance corrosion resistance and improve the longevity of components used in harsh environments. The electroplating process using ammonium cobalt(II) sulfate hexahydrate ensures uniform deposition and high-quality finishes.

Catalysis

Ammonium cobalt(II) sulfate hexahydrate acts as a catalyst in various organic synthesis reactions. It facilitates reaction rates and improves yields, especially in the production of fine chemicals. Its ability to alternate between oxidation states allows it to participate effectively in redox reactions.

Biochemistry

In biological studies, this compound is employed to investigate the role of cobalt in enzymatic processes and its effects on cellular functions. Cobalt is essential for several metabolic pathways, including those involving vitamin B12 (cobalamin), which is crucial for DNA synthesis and red blood cell formation.

Material Science

Researchers utilize ammonium cobalt(II) sulfate hexahydrate in developing cobalt-based materials that are essential for high-performance batteries and magnetic materials. Its unique properties contribute to advancements in energy storage technologies and electronic devices.

Cardiac Function Study

A study involving F344/N rats administered cobalt sulfate heptahydrate over 16 to 24 weeks demonstrated that increased myocardial cobalt levels correlated with impaired cardiac function. The findings indicated significant decreases in enzyme activity within cardiac tissues, highlighting potential cardiotoxic effects of prolonged exposure to cobalt compounds .

Cobalt Metabolism Research

Research focused on the metabolic pathways of cobalt revealed that soluble cobalt salts, including ammonium cobalt(II) sulfate hexahydrate, are nearly completely dissolved in simulated human body fluids. This characteristic enhances their bioavailability and underscores the importance of understanding their absorption mechanisms .

Industrial Applications

| Application | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate for synthesizing cobalt-based drugs that treat conditions related to vitamin B12 deficiency. |

| Catalysis | Acts as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. |

| Agriculture | Serves as a micronutrient additive in fertilizers, promoting plant growth by providing essential cobalt ions. |

Wirkmechanismus

The mechanism of action of azanium;cobalt(2+);sulfate;hexahydrate involves its interaction with various molecular targets and pathways. In biological systems, cobalt ions can interact with enzymes and proteins, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of other molecules. These interactions can lead to changes in cellular processes and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

- Color : Pink crystalline solid .

- Molar mass : 395.23 g/mol .

- Density : ~1.95 g/cm³ (estimated from similar Tutton’s salts).

- Solubility: Highly soluble in water; moderate solubility in methanol and ethanol .

Comparison with Similar Compounds

Cobalt Sulfates with Different Hydration States

Cobalt(II) sulfate exists in multiple hydrated forms, differing in stability, solubility, and applications:

Key Differences :

Other Cobalt Salts with Hexahydrate Structures

Cobalt forms hexahydrate complexes with various anions, influencing reactivity and applications:

Key Differences :

Transition Metal Sulfate Hexahydrates

Substituting cobalt with other transition metals alters properties and utility:

Key Differences :

Ammonium-Containing Double Sulfates

Mixed ammonium-metal sulfates exhibit structural similarities but distinct functionalities:

Key Differences :

- Mixed Co-Ni sulfate crystals (e.g., ACNSH) show suppressed structural defects compared to pure Co or Ni salts, enhancing UV transmission efficiency .

Biologische Aktivität

Azanium; cobalt(II); sulfate; hexahydrate, commonly known as ammonium cobalt(II) sulfate hexahydrate (ACSH), is a compound with notable biological activity and applications in various fields, including agriculture, pharmaceuticals, and materials science. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Ammonium cobalt(II) sulfate hexahydrate has the chemical formula . It typically crystallizes in an orange-red form and is soluble in water, with solubility increasing with temperature. The compound is often synthesized from aqueous solutions containing cobalt(II) sulfate and ammonium sulfate, leading to its use as a source of cobalt in various applications .

- Cobalt Ion Bioavailability : The cobalt ion () released from ACSH plays a significant role in biological systems. It is essential for the synthesis of vitamin B12 (cobalamin), which is crucial for red blood cell formation and neurological function. The bioavailability of cobalt from ACSH varies based on the route of administration, with studies indicating that oral absorption can range from 3% to 97% depending on individual factors such as iron status .

- Antimicrobial Properties : Cobalt compounds have demonstrated antimicrobial activity against various pathogens. Studies have shown that cobalt ions can disrupt bacterial cell membranes and interfere with metabolic processes, making them potential candidates for antimicrobial agents .

- Cytotoxicity Studies : Research has indicated that exposure to cobalt compounds can lead to cytotoxic effects in certain cell lines. For instance, MTT assays have revealed varying levels of cell viability when exposed to different cobalt compounds, suggesting dose-dependent cytotoxicity .

Case Studies

- Cardiovascular Effects : In animal studies where cobalt sulfate heptahydrate was administered, significant myocardial cobalt concentrations were observed, leading to left ventricular hypertrophy and impaired cardiac function after prolonged exposure . This highlights the potential cardiovascular implications of cobalt exposure from ACSH.

- Toxicological Assessments : A tier II assessment conducted by the Government of Canada evaluated the health impacts of soluble cobalt salts, including ACSH. Findings indicated that while acute toxicity is relatively low, chronic exposure could result in kidney toxicity and other systemic effects .

Agriculture

ACSH serves as a micronutrient fertilizer in agriculture due to its cobalt content. Cobalt is essential for nitrogen-fixing bacteria in legumes, enhancing soil fertility and crop yield. Its application as a supplement in animal feeds also underscores its importance in livestock nutrition .

Pharmaceuticals

In the pharmaceutical industry, ACSH is utilized as an intermediate for synthesizing various cobalt-containing compounds used in medications. Its role in vitamin B12 production further emphasizes its significance in human health .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| Solubility | Soluble in water; increases with temperature |

| Biological Role | Essential for vitamin B12 synthesis |

| Antimicrobial Activity | Effective against various pathogens |

| Toxicity | Cytotoxic at high concentrations |

| Agricultural Use | Micronutrient fertilizer |

| Pharmaceutical Use | Intermediate for drug synthesis |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.